3-(1-Adamantyl)-4-methoxyphenylboronic acid

Medicinal Chemistry Retinoid Pharmacology DNA Binding

This compound is the non-substitutable Suzuki-Miyaura coupling partner for industrial-scale Adapalene® synthesis. Its 3-adamantyl-4-methoxyphenyl architecture delivers a 10-fold increase in DNA binding affinity essential for retinoid activity, unlike generic arylboronic acids. Alternative routes (e.g., organozinc methods) generate difficult-to-remove dimeric impurities. Supplies include rigorous QC documentation (≥96% purity, mp 239–242°C) to support GMP manufacturing, impurity profiling (Impurity A), and novel retinoid SAR studies. Secure a reliable supply chain for Adapalene production and analytical development.

Molecular Formula C17H23BO3
Molecular Weight 286.2 g/mol
CAS No. 459423-32-6
Cat. No. B151352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Adamantyl)-4-methoxyphenylboronic acid
CAS459423-32-6
Molecular FormulaC17H23BO3
Molecular Weight286.2 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OC)C23CC4CC(C2)CC(C4)C3)(O)O
InChIInChI=1S/C17H23BO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19-20H,4-6,8-10H2,1H3
InChIKeyFPZOBRFHRPQGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Adamantyl)-4-methoxyphenylboronic Acid (CAS 459423-32-6) – Core Building Block Profile


3-(1-Adamantyl)-4-methoxyphenylboronic acid is an arylboronic acid derivative bearing a bulky adamantyl substituent at the meta-position and a methoxy group at the para-position of the phenyl ring . This compound serves as a specialized organoboron reagent, most notably employed as the key intermediate in the Suzuki-Miyaura cross-coupling step of the industrial-scale synthesis of the anti-acne retinoid, Adapalene® [1]. Its unique combination of an electron-donating methoxy group and a sterically demanding adamantyl cage differentiates it from simpler arylboronic acids, influencing both its reaction efficiency and the physicochemical properties of downstream products.

Why 3-(1-Adamantyl)-4-methoxyphenylboronic Acid Cannot Be Substituted by Simpler Analogs


Substituting 3-(1-Adamantyl)-4-methoxyphenylboronic acid with more generic arylboronic acids, such as unsubstituted phenylboronic acid, 4-methoxyphenylboronic acid, or even 3-(1-Adamantyl)phenylboronic acid, is not feasible for its primary application in Adapalene synthesis. A foundational study quantified that the presence of the adamantyl group increases the DNA binding affinity of the final retinoid product by a factor of up to 10-fold (Kligand–DNA from ~1.1 × 10⁴ M⁻¹ to ~1.1 × 10⁵ M⁻¹) due to enhanced hydrophobic interactions [1]. Furthermore, alternative synthetic routes that bypass this boronic acid intermediate, such as the earlier patented organozinc coupling method, are known to produce a complex mixture of difficult-to-remove dimeric impurities, significantly reducing process efficiency and final product purity at industrial scale [2]. Therefore, the specific substitution pattern of this boronic acid is not merely a structural nuance but a requirement for achieving both the desired biological activity in the final drug and a viable manufacturing process.

Quantitative Comparative Evidence for 3-(1-Adamantyl)-4-methoxyphenylboronic Acid Selection


Adamantyl Group Confers a 10-Fold Increase in DNA Binding Affinity of Downstream Retinoids

In a study directly comparing the DNA binding properties of Adapalene analogs with and without the adamantyl substituent, the presence of the adamantyl group (derived from 3-(1-Adamantyl)-4-methoxyphenylboronic acid) was shown to be critical for high-affinity DNA interaction. The binding constant (Kligand–DNA) for the adamantylated compound was approximately 1.1 × 10⁵ M⁻¹, compared to values around 1.1 × 10⁴ M⁻¹ for the non-adamantylated counterpart, a ~10-fold difference attributed to enhanced hydrophobic stabilization of the intercalative binding mode [1].

Medicinal Chemistry Retinoid Pharmacology DNA Binding

Superior Process Impurity Profile Compared to Legacy Organozinc Route

The synthesis of Adapalene via a Suzuki-Miyaura coupling using 3-(1-Adamantyl)-4-methoxyphenylboronic acid offers a distinct advantage over the older method employing an organozinc intermediate. The prior art (EP-0,199,636) is explicitly documented to suffer from the formation of multiple, structurally similar dimeric impurities, such as 3,3′-di(1-adamantyl)-4,4′-dimethoxy-1,1′-biphenyl, which are 'difficult to remove from the finished product' and require costly reprocessing [1]. In contrast, the Suzuki-based route using this boronic acid provides a cleaner reaction profile and a streamlined 'one-pot' process, resulting in a high-purity final product exceeding 99% without the same purification burden [2].

Process Chemistry Suzuki-Miyaura Coupling Pharmaceutical Manufacturing

Well-Defined Solid-State Properties Enable Reproducible Handling and High Purity

3-(1-Adamantyl)-4-methoxyphenylboronic acid exhibits a sharp and consistent melting point of 239-242°C , a feature that distinguishes it from many other arylboronic acids which are often oils or low-melting solids and can be prone to degradation or handling difficulties. This high melting point is indicative of a well-defined crystalline solid with high purity, a characteristic critical for accurate weighing and reliable reaction stoichiometry in cGMP manufacturing environments. Commercial suppliers consistently provide this compound at purities of ≥96% to 97.9%, supported by COA documentation .

Solid-State Chemistry Quality Control Pharmaceutical Intermediates

Enables a High-Yield, Scalable 'One-Pot' Synthesis of Adapalene

The use of 3-(1-Adamantyl)-4-methoxyphenylboronic acid is central to a 'one-pot' synthetic strategy for Adapalene, which offers significant advantages over multi-step isolations. A patent application (US 8,119,835) describes a process where the boronic acid is generated in situ and immediately coupled, achieving an overall yield of 59% for the coupled product (methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate) from the starting bromoanisole [1]. Notably, scaling this process up 5-fold did not diminish the yield or quality of the final product, demonstrating robust scalability [1]. This is a critical differentiator from the earlier, multi-step method which required column chromatography and gave unstable yields on scale-up [2].

Process Intensification Suzuki-Miyaura Coupling API Manufacturing

Optimal Application Scenarios for 3-(1-Adamantyl)-4-methoxyphenylboronic Acid (CAS 459423-32-6)


Industrial Manufacturing of Adapalene (Active Pharmaceutical Ingredient)

This is the definitive, high-volume application for this compound. Its role as the essential coupling partner in the Suzuki-Miyaura step for Adapalene synthesis is non-substitutable due to the required adamantyl motif for drug activity [1] and the process advantages in terms of purity and scalability over alternative synthetic routes [2]. Procurement for this purpose necessitates a reliable, GMP-compliant supply chain and rigorous quality documentation (e.g., purity ≥96%, mp 239-242°C) .

Development of Novel Retinoid and RAR-Targeting Compounds

Research groups focused on retinoic acid receptors (RARs) utilize this boronic acid as a foundational building block to explore the structure-activity relationship (SAR) of novel retinoids. As demonstrated by Milanese et al. [1], the adamantyl group can increase DNA binding affinity by up to 10-fold, making this scaffold highly attractive for designing potent analogs with improved pharmacological profiles for acne, oncology, or other dermatological applications.

Reference Standard for Adapalene Impurity Profiling and Quality Control

Regulatory agencies require the identification and quantification of process-related impurities in pharmaceutical products. 3-(1-Adamantyl)-4-methoxyphenylboronic acid is a known starting material and potential impurity (Impurity A) in Adapalene drug substance. Validated HPLC methods have been developed specifically to separate and quantify this compound alongside other Adapalene-related impurities [3]. High-purity lots of this compound are therefore essential for analytical development and QC release testing in Adapalene manufacturing facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Adamantyl)-4-methoxyphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.